molecular formula C18H18F3NO4S2 B2704543 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1448135-68-9

4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2704543
CAS No.: 1448135-68-9
M. Wt: 433.46
InChI Key: JAJOTHSOQJXMJM-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound featuring both phenylsulfonyl and trifluoromethylphenylsulfonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions where a phenylsulfonyl chloride reacts with the piperidine ring under basic conditions.

    Attachment of the Trifluoromethylphenylsulfonyl Group: This step can be achieved through a nucleophilic substitution reaction where a trifluoromethylphenylsulfonyl chloride reacts with the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors might be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of sulfonyl and trifluoromethyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of sulfonyl and trifluoromethyl groups can influence the compound’s bioactivity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with molecular targets through its sulfonyl and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfonyl)piperidine: Lacks the trifluoromethyl group, making it less reactive in certain contexts.

    1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidine: Similar structure but without the additional phenylsulfonyl group.

Uniqueness

4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is unique due to the presence of both phenylsulfonyl and trifluoromethylphenylsulfonyl groups

Properties

IUPAC Name

4-(benzenesulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S2/c19-18(20,21)14-5-4-8-17(13-14)28(25,26)22-11-9-16(10-12-22)27(23,24)15-6-2-1-3-7-15/h1-8,13,16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJOTHSOQJXMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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